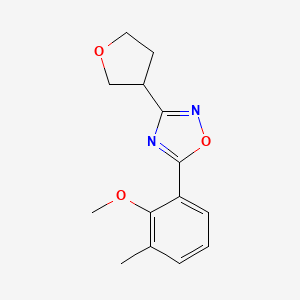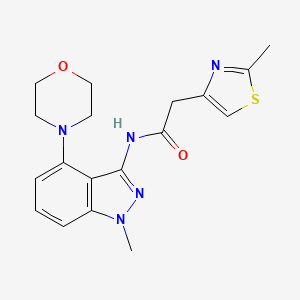
2-(2,3-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes. For instance, Sharma et al. (2018) describe the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a related compound, involving reactions with ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene in dry dichloromethane (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's properties. Gowda et al. (2007) examined the conformation of the N-H bond in N-(3,4-Dimethylphenyl)acetamide, a similar compound, which has implications for the overall molecular structure (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
The compound’s reactivity and interaction with other chemicals are critical. Studies on related compounds, like those conducted by Pękala et al. (2011) on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, provide insights into their anticonvulsant activity and interaction mechanisms (Pękala et al., 2011).
Physical Properties Analysis
Physical properties like crystallinity, melting point, and solubility are essential for practical applications. The work of Arjunan et al. (2012) on N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide provides a comprehensive analysis of these aspects using spectroscopic investigations and quantum chemical studies (Arjunan et al., 2012).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interactions with other molecules are crucial for understanding the compound's behavior. Studies like those by Nikonov et al. (2016) on silylated derivatives of N-(2-hydroxyphenyl)acetamide offer insights into how modifications in the chemical structure can affect these properties (Nikonov et al., 2016).
科学的研究の応用
Anticancer Activity and Molecular Docking Analysis
One study focused on the synthesis, structure, and molecular docking analysis of an anticancer drug, showcasing the potential of acetamide derivatives in targeting cancer cells. This research highlights the compound's ability to bind to the VEGFr receptor, suggesting its utility in cancer treatment through in silico modeling studies. The compound's crystal structure and intermolecular interactions were elucidated, providing a basis for understanding its anticancer activity (G. Sharma et al., 2018).
Environmental Monitoring
Another study introduced a fluorescent probe based on an acetamide derivative for the sensitive detection of carbonyl compounds in environmental water samples. This research underscores the compound's role in environmental monitoring, particularly in detecting contaminants like aldehydes and ketones in water, which is critical for environmental protection and public health (S. Houdier et al., 2000).
Anticonvulsant Activity
Research into trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their analogs has revealed their potential as anticonvulsant agents. One particular derivative exhibited significant effectiveness in preventing seizures in mice, suggesting these compounds' utility in developing new treatments for epilepsy. The study provides insights into the mechanisms of action, including the inhibition of voltage-gated sodium currents and enhancement of GABA effects, offering a promising avenue for therapeutic development (E. Pękala et al., 2011).
Potential Pesticide Applications
A study on the characterization of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide through X-ray powder diffraction presented new data on compounds with potential as pesticides. This research contributes to the development of more effective and safer agricultural chemicals, highlighting the role of acetamide derivatives in pest control strategies (E. Olszewska et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13(2)16-9-5-6-10-17(16)20-19(21)12-22-18-11-7-8-14(3)15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQFRFDDIKYCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5602289.png)
![4-{[4-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5602295.png)
![2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5602303.png)
![1-(2-methoxyphenyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-2-piperazinone](/img/structure/B5602312.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5602319.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(2-thienylcarbonyl)piperidine](/img/structure/B5602333.png)
![1-{[4-(2-thienylsulfonyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5602337.png)
![(1S*,5R*)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5602340.png)
![N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5602345.png)


![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)
![diethyl [1-methyl-1-(methylamino)ethyl]phosphonate](/img/structure/B5602365.png)
![N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)